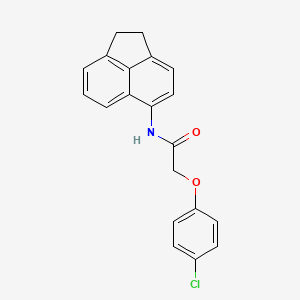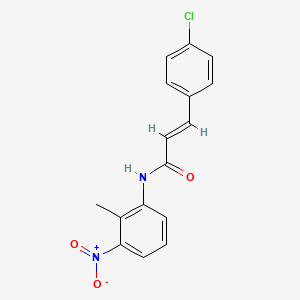![molecular formula C14H17NO2 B5749884 4-[3-(2-methylphenyl)acryloyl]morpholine](/img/structure/B5749884.png)
4-[3-(2-methylphenyl)acryloyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-methylphenyl)acryloyl]morpholine, also known as MPAM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in the regulation of inflammation and immune response. The inhibition of PDE4 by MPAM has shown promising results in the treatment of various inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.
作用机制
The mechanism of action of 4-[3-(2-methylphenyl)acryloyl]morpholine involves the inhibition of PDE4, which is an enzyme that plays a crucial role in the regulation of inflammation and immune response. PDE4 catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger molecule that is involved in the regulation of various cellular processes, including inflammation. By inhibiting PDE4, 4-[3-(2-methylphenyl)acryloyl]morpholine increases the levels of cAMP, which in turn leads to the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-[3-(2-methylphenyl)acryloyl]morpholine has been shown to have several biochemical and physiological effects in various preclinical studies. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the lungs of mice with asthma and COPD. 4-[3-(2-methylphenyl)acryloyl]morpholine has also been shown to reduce the proliferation of keratinocytes in psoriasis, as well as the levels of pro-inflammatory cytokines, such as IL-17 and IL-23, in the skin of mice with psoriasis.
实验室实验的优点和局限性
The advantages of using 4-[3-(2-methylphenyl)acryloyl]morpholine in lab experiments include its potent inhibitory activity against PDE4, its ability to reduce inflammation in various preclinical models, and its potential therapeutic applications in various inflammatory diseases. However, the limitations of using 4-[3-(2-methylphenyl)acryloyl]morpholine in lab experiments include its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 4-[3-(2-methylphenyl)acryloyl]morpholine. One area of focus is the development of more potent and selective PDE4 inhibitors, which could lead to the discovery of new therapeutic agents for the treatment of inflammatory diseases. Another area of focus is the investigation of the potential use of 4-[3-(2-methylphenyl)acryloyl]morpholine in combination with other drugs, such as corticosteroids, which could lead to synergistic effects in the treatment of inflammatory diseases. Additionally, the development of novel drug delivery systems, such as nanoparticles, could enhance the bioavailability and efficacy of 4-[3-(2-methylphenyl)acryloyl]morpholine for the treatment of various inflammatory diseases.
合成方法
The synthesis of 4-[3-(2-methylphenyl)acryloyl]morpholine involves the condensation of 3-(2-methylphenyl)acrylic acid with morpholine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of the acrylic acid and the amino group of the morpholine.
科学研究应用
4-[3-(2-methylphenyl)acryloyl]morpholine has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In a preclinical study, 4-[3-(2-methylphenyl)acryloyl]morpholine was found to be effective in reducing airway inflammation and hyperresponsiveness in a mouse model of asthma. Another study showed that 4-[3-(2-methylphenyl)acryloyl]morpholine was able to reduce inflammation and improve lung function in a mouse model of COPD. 4-[3-(2-methylphenyl)acryloyl]morpholine has also been investigated for its potential use in the treatment of psoriasis, where it was found to inhibit the proliferation of keratinocytes, a key feature of the disease.
属性
IUPAC Name |
(E)-3-(2-methylphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-12-4-2-3-5-13(12)6-7-14(16)15-8-10-17-11-9-15/h2-7H,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTHZAPHAXSJJR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807798 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5749814.png)
![N-(3-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5749817.png)
![{[5-fluoro-6-(4-morpholinyl)-1H-benzimidazol-2-yl]thio}acetic acid](/img/structure/B5749824.png)
![methyl 3-{[(1-ethylpropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5749839.png)

![N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide](/img/structure/B5749846.png)
![N,N,2,8,10-pentamethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5749847.png)

![N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5749870.png)
![3-(2-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5749875.png)

![5-[(4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)methyl]-2-furoic acid](/img/structure/B5749887.png)
